

(Rac)-D3S-001: A Technical Deep Dive into Overcoming KRAS G12C Nucleotide Cycling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **(Rac)-D3S-001**, a next-generation, investigational covalent inhibitor of KRAS G12C. A significant challenge in targeting the KRAS G12C mutation has been the dynamic cycling between the inactive guanosine diphosphate (GDP)-bound state and the active guanosine triphosphate (GTP)-bound state. First-generation inhibitors have shown limited efficacy, in part due to this rapid nucleotide exchange, especially in the presence of growth factors.[1][2][3][4][5] **(Rac)-D3S-001** has been engineered to overcome this limitation through substantially improved covalent potency and rapid target engagement kinetics.[2][6] This document summarizes the quantitative data, details key experimental protocols, and visualizes the underlying mechanisms of action.

Quantitative Data Summary

(Rac)-D3S-001 demonstrates superior biochemical and cellular potency compared to first-generation KRAS G12C inhibitors, sotorasib and adagrasib. The following tables summarize the key quantitative metrics from preclinical studies.

Table 1: Covalent Efficiency and Target Engagement Kinetics



Parameter	(Rac)-D3S-001	Sotorasib	Adagrasib
Covalent Efficiency (k_inact/K_I, M ⁻¹ s ⁻¹)	1.43 x 10 ⁶	~2.0 x 10 ⁴	~7.1 x 10 ⁴
Time to >95% Target Engagement (in whole cells)	30 minutes	3.7 hours	2.8 hours
Inactivation t ₁ / ₂ (in whole cells)	5.8 minutes	Not Reported	Not Reported

Data compiled from preclinical studies reported in the literature.[7]

Table 2: Cellular Activity in NCI-H358 NSCLC Cells

Parameter	(Rac)-D3S-001	Sotorasib	Adagrasib
IC ₅₀ for active KRAS reduction (no EGF)	Subnanomolar	12% of control at 100 nM	43% of control at 100 nM
Active KRAS levels with 40 ng/mL EGF	1% of control	60% of control	87% of control

EGF (Epithelial Growth Factor) stimulation promotes the exchange of GDP for GTP, activating KRAS.[2]

Table 3: Clinical Efficacy from Phase 1a/1b Trial (NCT05410145)



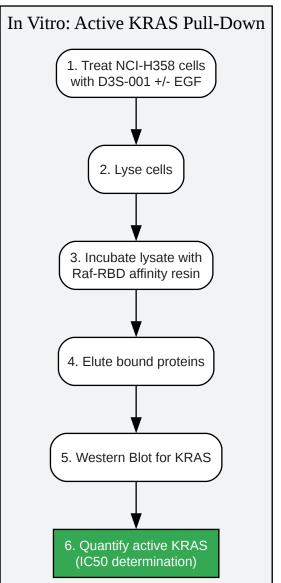
Population	Metric	Result
KRAS G12C inhibitor-naïve patients	Overall Objective Response Rate (ORR)	73.5%
Inhibitor-naïve Colorectal Cancer (CRC)	ORR	88.9%
Inhibitor-naïve Pancreatic Ductal Adenocarcinoma (PDAC)	ORR	75.0%
Inhibitor-naïve Non-Small Cell Lung Cancer (NSCLC)	ORR	66.7%
NSCLC patients with acquired resistance to 1st-gen inhibitors	Overall Response Rate (ORR)	30.0%
NSCLC patients with acquired resistance to 1st-gen inhibitors	Disease Control Rate (DCR)	80.0%

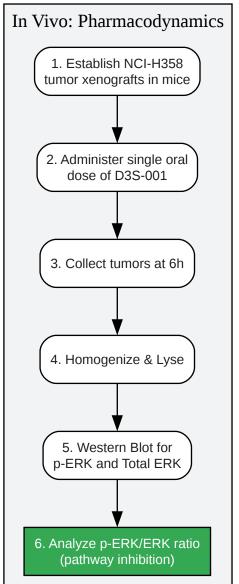
Clinical data presented at the 2025 American Association for Cancer Research (AACR) Annual Meeting.[8]

Signaling Pathways and Mechanism of Action

The primary mechanism of **(Rac)-D3S-001** involves trapping the KRAS G12C protein in its inactive, GDP-bound state. Its rapid covalent binding prevents the guanine nucleotide exchange factors (GEFs) from facilitating the exchange of GDP for GTP, a critical step for KRAS activation.[2][9] This effectively shuts down the downstream oncogenic signaling through the MAPK pathway, as evidenced by the inhibition of ERK phosphorylation.







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